1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

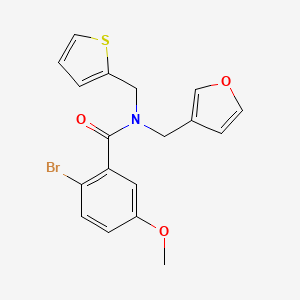

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6 . The compound contains a chloro group (Cl), a nitro group (NO2), and a propan-2-ylsulfanyl group (C3H7S) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is derived from benzene, with the chloro, nitro, and propan-2-ylsulfanyl groups attached to the benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Direct Amination and Reduction Processes : Research by Pastýříková et al. (2012) on nitro(pentafluorosulfanyl)benzenes demonstrates direct amination processes followed by reduction to produce diamines, which serve as precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles, showcasing a pathway for constructing complex molecules from simpler nitro-substituted benzenes (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution (VNS) : The work by Beier et al. (2011) on vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions highlights a method to introduce various substituents into the benzene ring, which can be extrapolated to the functionalization of compounds like "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene" for the synthesis of novel organic molecules (Beier et al., 2011).

Ultrasonic Nitration : A method developed for the synthesis of 1-nitro-3-organosilyl-1-propenes by Hwu et al. (1996) via ultrasonic nitration could be applicable for generating nitro-substituted derivatives of "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene," thus expanding its utility in organic synthesis (Hwu et al., 1996).

Potential Applications

Anion Transport : Research by Peng et al. (2016) on 1,3-bis(benzimidazol-2-yl)benzene derivatives shows how modification with electron-withdrawing substituents significantly enhances anionophoric activity. This suggests that compounds with similar modifications, such as "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene," could be explored for their potential as anion transporters or in other applications requiring specific electronic properties (Peng et al., 2016).

Catalysis and Material Science : The synthesis of metal-organic frameworks (MOFs) using nitro-substituted benzenes as building blocks, as demonstrated by Zhao et al. (2013), indicates the potential of "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene" in the development of new catalytic materials or as precursors in the synthesis of MOFs for various applications, including chemical catalysis and gas storage (Zhao et al., 2013).

Propriétés

IUPAC Name |

1-chloro-3-nitro-2-propan-2-ylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKHRTSIOMWDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2780223.png)

![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)

![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide](/img/structure/B2780229.png)

![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)

![5-(2-methoxyethyl)-N-(naphthalen-1-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2780235.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)